molecular formula C14H19N B1529407 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine CAS No. 1272135-22-4

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

Cat. No. B1529407
M. Wt: 201.31 g/mol
InChI Key: DHDVHLFYSOPDEB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol .

Scientific Research Applications

Spectroscopic and Theoretical Studies

The compound 5,5-dimethyl-3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione and related to the queried chemical structure, has been extensively studied. Researchers conducted experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible to analyze its properties. Theoretical studies involved Density Functional Theory (DFT) and Hartree-Fock (HF) methods for optimization, molecular docking for potential receptor interactions, and drug likeness assessments with various derivatives of the compound. The compound's properties were further explored through vibrational frequency calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis to understand charge distribution and electron localization (Fatima et al., 2021).

Interaction with Carboxylic Acids

Studies have delved into the weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine (related to the queried compound) and carboxylic acid derivatives. The formation of organic salts and complexes with carboxylic acids ranging from monocarboxylic to tricarboxylic acid was observed. The resulting structures were characterized by various methods, highlighting the importance of hydrogen bonding interactions and secondary propagating interactions in forming 3D framework structures (Jin et al., 2011).

Formation of Supramolecular Adducts

The formation of supramolecular adducts based on 5,7-dimethyl-1,8-naphthyridine-2-amine was demonstrated, indicating the compound's ability to integrate with acidic moieties. The adducts were analyzed through various characterization techniques, shedding light on the driving forces behind their formation and the significant role of non-covalent interactions in the spatial association of molecular counterparts (Dong et al., 2017).

properties

IUPAC Name

5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14(2)7-6-9-8-12(15)10-4-3-5-11(14)13(9)10/h3-5,9,12H,6-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDVHLFYSOPDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CC(C3=C2C1=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
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Reactant of Route 3
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 4
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 5
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Reactant of Route 6
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

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